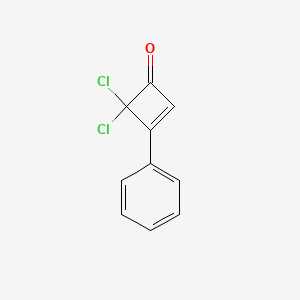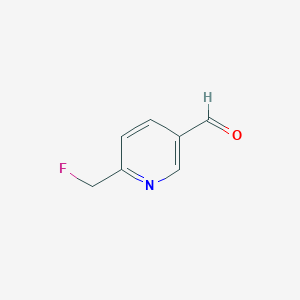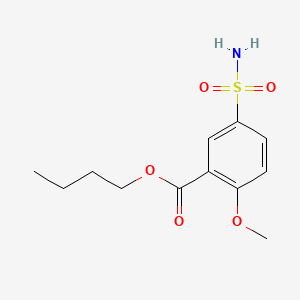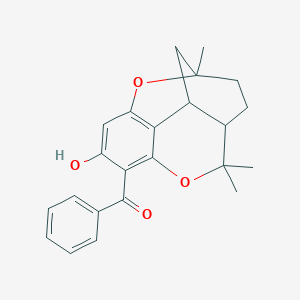![molecular formula C17H20N6O4 B12044760 7-(2-hydroxyethyl)-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 478253-58-6](/img/structure/B12044760.png)
7-(2-hydroxyethyl)-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-hydroxyethyl)-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione belongs to the class of purine derivatives. It’s a complex organic molecule with intriguing properties. Let’s explore further.
Méthodes De Préparation
Synthetic Routes::
Hydrazine Derivatization: The compound can be synthesized by reacting a hydrazine derivative (such as hydrazine hydrate) with a suitable purine precursor. The hydrazine group is essential for the formation of the central hydrazino moiety.
Condensation Reaction: The key step involves condensation between the hydrazine group and the aldehyde or ketone functionality present in the precursor. This forms the central hydrazone linkage.
Substitution and Cyclization: Further reactions lead to cyclization, resulting in the fused purine ring system.
Industrial Production:: Industrial-scale production typically involves multi-step processes, carefully optimized for yield and purity. These methods are proprietary and may vary depending on the manufacturer.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can modify the hydrazone functionality or other substituents.
Substitution: Substitution reactions at the purine ring positions are possible.
Tautomerization: The compound can exist in different tautomeric forms due to proton shifts.
Hydrazine Hydrate: Used for hydrazone formation.
Aldehydes/Ketones: Reactants for condensation.
Acids/Bases: Control tautomeric equilibrium.
Oxidizing/Reducing Agents: Modify functional groups.
Major Products:: The major product is the fully cyclized compound, which retains the hydrazone linkage and the purine ring system.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Medicine: Investigated for potential antiviral, anticancer, or anti-inflammatory properties.
Chemistry: Used as a building block for more complex molecules.
Biological Studies: Probes molecular interactions due to its unique structure.
Industry: May serve as a precursor for pharmaceuticals or specialty chemicals.
Mécanisme D'action
The exact mechanism remains an active area of research. its hydrazone functionality suggests potential interactions with enzymes, receptors, or nucleic acids. Further studies are needed to elucidate specific targets and pathways.
Comparaison Avec Des Composés Similaires
While there are no direct analogs with the same substituents, related hydrazone-containing purines exist. Notable examples include 1,3-dimethyl-7-(2-hydroxyethyl)purine-2,6-dione and 7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6-dione .
: Example reference. : Another example reference.
Propriétés
Numéro CAS |
478253-58-6 |
|---|---|
Formule moléculaire |
C17H20N6O4 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
7-(2-hydroxyethyl)-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C17H20N6O4/c1-10(11-4-6-12(27-3)7-5-11)20-21-16-18-14-13(23(16)8-9-24)15(25)19-17(26)22(14)2/h4-7,24H,8-9H2,1-3H3,(H,18,21)(H,19,25,26)/b20-10+ |
Clé InChI |
VUXYJKIJOPHVTJ-KEBDBYFISA-N |
SMILES isomérique |
C/C(=N\NC1=NC2=C(N1CCO)C(=O)NC(=O)N2C)/C3=CC=C(C=C3)OC |
SMILES canonique |
CC(=NNC1=NC2=C(N1CCO)C(=O)NC(=O)N2C)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044718.png)
![3-(4-ethoxyphenyl)-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12044726.png)
![3-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044734.png)
![3-[2-(1-naphthylmethoxy)phenyl]-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044737.png)

![6-methyl-2-[(E)-3-phenylprop-1-enyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12044745.png)
![6-Cyclopropylmethoxymethyl-1-methyl-[1,4]diazepane](/img/structure/B12044746.png)

